Sgvvaa-nitroanilide
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Overview
Description
Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays. It is composed of a sequence of amino acids: succinylglutaminyl, valyl, valyl, alanyl, alanine, and a 4-nitroanilide group. This compound is particularly useful in the study of protease activity, as the cleavage of the peptide bond releases the 4-nitroaniline moiety, which can be quantitatively measured.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection: The protecting group on the amino acid is removed using a reagent like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers.
Industrial Production Methods
In an industrial setting, the production of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the amino acids releases the 4-nitroaniline group, which can be detected spectrophotometrically.
Common Reagents and Conditions
Proteases: Enzymes such as trypsin, chymotrypsin, and elastase are commonly used to catalyze the hydrolysis of the peptide bond.
Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH for enzyme activity. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl.
Major Products
The major product of the hydrolysis reaction is 4-nitroaniline, which can be quantitatively measured to determine the activity of the protease.
Scientific Research Applications
Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide is widely used in scientific research for the following applications:
Biochemistry: It is used as a substrate in enzyme kinetics studies to measure the activity of various proteases.
Medicine: It helps in the screening of protease inhibitors, which are potential therapeutic agents for diseases such as cancer and HIV.
Industry: The compound is used in quality control assays to ensure the activity of protease enzymes in industrial processes.
Mechanism of Action
The mechanism of action of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide involves its cleavage by proteases. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond, releasing the 4-nitroaniline group. This release can be monitored spectrophotometrically, providing a measure of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: Another peptide substrate used to measure elastase activity.
Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used to study chymotrypsin activity.
Uniqueness
Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteases. Its ability to release 4-nitroaniline upon cleavage allows for easy and accurate measurement of enzyme activity.
Properties
CAS No. |
115700-57-7 |
---|---|
Molecular Formula |
C31H46N8O11 |
Molecular Weight |
706.7 g/mol |
IUPAC Name |
4-[[(2S)-5-amino-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-1-[[(2S)-2-(4-nitroanilino)propanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H46N8O11/c1-15(2)25(30(47)34-18(6)28(45)38-27(44)17(5)33-19-7-9-20(10-8-19)39(49)50)37-31(48)26(16(3)4)36-29(46)21(11-12-22(32)40)35-23(41)13-14-24(42)43/h7-10,15-18,21,25-26,33H,11-14H2,1-6H3,(H2,32,40)(H,34,47)(H,35,41)(H,36,46)(H,37,48)(H,42,43)(H,38,44,45)/t17-,18-,21-,25-,26-/m0/s1 |
InChI Key |
WBDGGLSTSBMUNK-KUSQARDDSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(=O)C(C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)CCC(=O)O |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(=O)C(C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)CCC(=O)O |
Key on ui other cas no. |
115700-57-7 |
Synonyms |
SGVVAA-nitroanilide succinyl-Gln-Val-Val-Ala-Ala-p-nitroanilide succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide |
Origin of Product |
United States |
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